molecular formula C21H21N5O3 B5652721 [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone

Cat. No.: B5652721
M. Wt: 391.4 g/mol
InChI Key: LUEOJIQYIKRRCT-DYESRHJHSA-N
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Description

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and tetrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the chromene and pyrrole intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxymethyl and methyltetrazol groups. Common reagents used in these steps include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The compound can be reduced to modify the chromene or pyrrole rings.

    Substitution: Functional groups on the phenyl ring can be substituted with other groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a fully saturated chromene or pyrrole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Chromene derivatives: Compounds with similar chromene structures but different functional groups.

    Pyrrole derivatives: Compounds with pyrrole rings and various substituents.

    Tetrazole derivatives: Compounds containing the tetrazole ring with different substituents.

Uniqueness

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone is unique due to its combination of chromene, pyrrole, and tetrazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-23-19(22-24-25)14-6-8-15(9-7-14)20(28)26-10-17-16-4-2-3-5-18(16)29-13-21(17,11-26)12-27/h2-9,17,27H,10-13H2,1H3/t17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEOJIQYIKRRCT-DYESRHJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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